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Compound of Interest

Compound Name: CC-115 hydrochloride

Cat. No.: B1139457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CC-115 hydrochloride's performance

against clinical trial data. CC-115 is a potent, orally bioavailable small molecule that acts as a

dual inhibitor of the mammalian target of rapamycin (mTOR) kinase and DNA-dependent

protein kinase (DNA-PK). This dual-action mechanism positions it as a compelling candidate in

oncology research, particularly for its potential to simultaneously disrupt cancer cell growth,

proliferation, and DNA repair mechanisms. This document outlines its mechanism of action,

summarizes key clinical trial findings, and provides detailed experimental protocols for its

evaluation.

Mechanism of Action
CC-115 hydrochloride exerts its anti-neoplastic effects by targeting two critical cellular

signaling pathways:

mTOR Pathway Inhibition: CC-115 inhibits both mTOR Complex 1 (mTORC1) and mTOR

Complex 2 (mTORC2).[1] This blockade disrupts downstream signaling essential for protein

synthesis, cell growth, and proliferation.

DNA-PK Inhibition: By inhibiting DNA-PK, a key enzyme in the non-homologous end joining

(NHEJ) pathway, CC-115 impairs the repair of DNA double-strand breaks.[2][3] This can lead

to the accumulation of DNA damage and subsequent apoptosis in cancer cells. Furthermore,
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inhibition of DNA-PK by CC-115 has been shown to indirectly suppress the homologous

recombination (HR) DNA repair pathway.[2][3]

The half-maximal inhibitory concentrations (IC50) for CC-115 are 21 nM for mTOR and 13 nM

for DNA-PK.[1][4]

Signaling Pathway Overview
The following diagram illustrates the signaling pathways targeted by CC-115.
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Figure 1: CC-115 Signaling Pathway Inhibition.

Clinical Trial Data Summary
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A first-in-human, Phase I clinical trial (NCT01353625) evaluated the safety, pharmacokinetics,

and preliminary efficacy of CC-115 in patients with advanced solid tumors and hematologic

malignancies.[1][2][4][5]

Safety and Tolerability
The study established a recommended Phase 2 dose (RP2D) of 10 mg twice daily.[1][2]

Adverse Events (AEs) Frequency

Most Frequent AEs

Fatigue 37%

Nausea 31%

Decreased appetite 29%

Hyperglycemia 24%

Dose-Limiting Toxicities

Thrombocytopenia Reported

Stomatitis Reported

Hyperglycemia Reported

Asthenia/Fatigue Reported

Increased transaminases Reported

Table 1: Summary of Common Adverse Events in the Phase I Trial of CC-115. Data sourced

from Munster et al., 2019 and the 2016 ASCO Annual Meeting abstract.[1][2]

Pharmacokinetics
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Parameter Value

Exposure Dose-proportional

Terminal Half-life 4 to 8 hours

Brain Penetration (GBM) Tumor/plasma ratio of 0.7

Food Effect No significant impact on exposure

Table 2: Pharmacokinetic Profile of CC-115. Data sourced from the 2016 ASCO Annual

Meeting abstract.[1]

Preliminary Efficacy
Tumor Type Best Overall Response

Endometrial Cancer 1 Complete Response (>4 years)

Melanoma 1 Partial Response

Head and Neck Squamous Cell Carcinoma 53% Stable Disease

Castration-Resistant Prostate Cancer 64% Stable Disease

Glioblastoma Multiforme 21% Stable Disease

Ewing's Sarcoma 22% Stable Disease

Chronic Lymphocytic Leukemia
1 Partial Response, 3 Partial Responses with

lymphocytosis

Table 3: Preliminary Anti-Tumor Activity of CC-115. Data sourced from Munster et al., 2019 and

the 2016 ASCO Annual Meeting abstract.[1][2]

A separate Phase 1b study (NCT02833883) investigating CC-115 in combination with

enzalutamide for metastatic castration-resistant prostate cancer (mCRPC) found the

combination to be well-tolerated, with a recommended CC-115 dose of 5 mg twice a day. In this

study, 80% of evaluable patients achieved a ≥50% reduction in PSA levels.[6]
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The following are detailed methodologies for key experiments to assess the activity of CC-115.

Experimental Workflow: In Vitro Evaluation of CC-115
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Figure 2: In Vitro Experimental Workflow for CC-115.

mTOR Kinase Assay
This assay measures the ability of CC-115 to inhibit mTORC1 activity.

Principle: Immunoprecipitated mTORC1 is incubated with a substrate (e.g., inactive p70S6K

or 4E-BP1) and ATP. The level of substrate phosphorylation is then measured, typically by

Western blot.

Materials:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1139457?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell lysis buffer (e.g., CHAPS-based buffer to preserve complex integrity)

Antibody against an mTORC1 component (e.g., Raptor) for immunoprecipitation

Protein A/G agarose beads

Kinase assay buffer (containing MgCl2, ATP)

Recombinant inactive p70S6K or 4E-BP1 protein

Antibodies for Western blotting: anti-phospho-p70S6K (Thr389) or anti-phospho-4E-BP1

(Thr37/46), and corresponding total protein antibodies.

Procedure:

Lyse cells and immunoprecipitate mTORC1 using an anti-Raptor antibody.

Wash the immunoprecipitates to remove contaminants.

Resuspend the beads in kinase assay buffer containing ATP and the recombinant

substrate.

Incubate at 30°C for 30 minutes to allow the kinase reaction to proceed.

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

Analyze the samples by Western blot using phospho-specific antibodies to the substrate.

DNA-PK Kinase Assay
This assay determines the inhibitory effect of CC-115 on DNA-PK activity.

Principle: The kinase activity of DNA-PK is measured by its ability to phosphorylate a specific

peptide substrate in the presence of DNA. The amount of phosphorylated substrate is

quantified, often using a luminescence-based method that measures ADP production.

Materials:

Purified human DNA-PK enzyme
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DNA-PK peptide substrate

DNA-PK reaction buffer (containing Tris-HCl, MgCl2, DTT)

Calf thymus DNA (as an activator)

ATP

ADP-Glo™ Kinase Assay kit (Promega) or similar.

Procedure:

Set up the kinase reaction in a 96-well plate containing DNA-PK reaction buffer, DNA-PK

enzyme, peptide substrate, and activating DNA.

Add CC-115 at various concentrations.

Initiate the reaction by adding ATP.

Incubate at room temperature for 60 minutes.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay

system according to the manufacturer's protocol. Luminescence is proportional to DNA-PK

activity.

Cell Proliferation Assay (MTT or CCK-8)
This assay evaluates the effect of CC-115 on cancer cell growth.

Principle: Metabolically active cells reduce a tetrazolium salt (MTT) or a water-soluble

tetrazolium salt (WST-8 in CCK-8) to a colored formazan product. The amount of formazan is

proportional to the number of viable cells.

Materials:

Cancer cell lines of interest

96-well plates
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Complete cell culture medium

CC-115 hydrochloride

MTT or CCK-8 reagent

Solubilization buffer (for MTT)

Procedure:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a serial dilution of CC-115 for 72 hours.

Add the MTT or CCK-8 reagent to each well and incubate for 2-4 hours.

If using MTT, add the solubilization buffer and incubate until the formazan crystals are

dissolved.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for

CCK-8) using a microplate reader.

Calculate the percentage of cell viability relative to untreated controls and determine the

IC50 value.

Western Blot Analysis for Pathway Modulation
This technique is used to confirm the inhibition of mTOR and DNA-PK signaling pathways

within cells.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred

to a membrane, and probed with specific antibodies to detect the phosphorylation status of

key downstream effectors.

Materials:

Cell lysates from CC-115 treated and untreated cells

SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-phospho-S6 (Ser235/236), anti-S6, anti-phospho-4E-BP1

(Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-DNA-PKcs

(Ser2056), anti-DNA-PKcs.

HRP-conjugated secondary antibodies

Chemiluminescent substrate.

Procedure:

Prepare cell lysates and determine protein concentration.

Separate proteins by SDS-PAGE and transfer to a membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody.

Detect the signal using a chemiluminescent substrate and an imaging system. A decrease

in the ratio of phosphorylated to total protein indicates pathway inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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